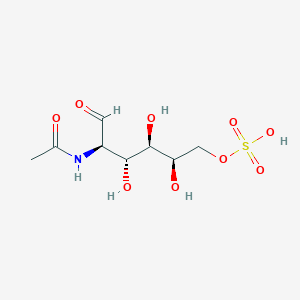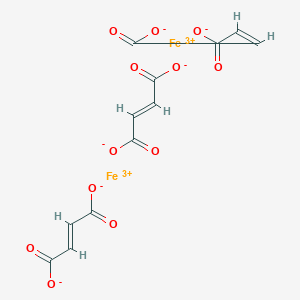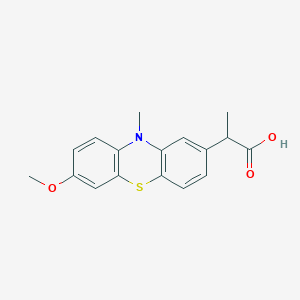
钼酸镍
描述
Molybdenum Nickel Tetraoxide is a compound that includes molybdenum and nickel in its composition. The scientific interest in this compound arises from its unique properties and potential applications in various fields.
Synthesis Analysis
- Solid-State Reactions : Nickel(II) molybdenum(VI) selenium(IV) and tellurium(IV) oxides, closely related to Molybdenum Nickel Tetraoxide, have been synthesized using solid-state reactions involving NiO, MoO3, and SeO2 or TeO2 (Jiang, Xie, & Mao, 2007).
- Hydrothermal Synthesis : A molybdenum(V) nickel phosphate was synthesized hydrothermally, showcasing a technique that could be relevant to Molybdenum Nickel Tetraoxide (Peloux et al., 2002).
Molecular Structure Analysis
- 3D Network Structures : Compounds like Ni3(Mo2O8)(SeO3) feature three-dimensional network structures built of tetranuclear cluster units and two-dimensional nickel(II) selenite layers, which may be similar in Molybdenum Nickel Tetraoxide (Jiang, Xie, & Mao, 2007).
Chemical Reactions and Properties
- Magnetic Properties : Considerable ferromagnetic interactions have been observed between nickel(II) centers in nickel molybdenum compounds, a property that could be expected in Molybdenum Nickel Tetraoxide (Jiang, Xie, & Mao, 2007).
Physical Properties Analysis
- Molybdenum-Nickel Phase Diagram : The equilibrium diagram of the molybdenum-nickel system, crucial for understanding the physical properties of Molybdenum Nickel Tetraoxide, includes phases with different compositions and structures (Casselton & Hume-Rothery, 1964).
Chemical Properties Analysis
- Catalytic Properties : Nickel molybdenum complexes have shown catalytic activities in various reactions, indicating that Molybdenum Nickel Tetraoxide might also possess interesting catalytic properties (Kumar et al., 2011).
科学研究应用
气体传感
钼酸镍因其在污染物气体检测方面的潜力而受到研究。 氧化镍 (NiO) 和三氧化钼 (MoO3) 的组合在传感污染物气体方面显示出可喜的结果 . 该材料对乙醇蒸汽的响应特别显着,灵敏度为 87%,并且与 CO、LPG、NH3 和 NO2 等其他气体相比,它表现出良好的选择性 .
催化
钼酸镍纳米粒子的催化性能已被探索,特别是在硝基苯酚异构体的还原反应中 . 该反应在对乙酰氨基酚或扑热息痛等药物止痛剂的工业生产中至关重要 . 纳米粒子在催化硝基官能团还原为氨基方面显示出高活性。
光催化
钼酸镍纳米粒子已证明具有光学和光催化特性。 它们已被用于在紫外光照射下催化甲基橙等染料的降解 . 这种应用对于环境修复和水污染处理具有重要意义。
储能
钼酸镍的电化学性质使其成为储能系统,特别是锂离子电池的应用候选材料 . 它的结构和磁性能有利于将其用作锂存储材料,有助于开发更高效的电池。
湿度传感
钼酸镍具有吸引人的结构和磁性能,使其可作为湿度传感器 . 这种应用对于各种需要监控湿度水平的工业过程至关重要。
超级电容器
该化合物的电化学性质也被利用在超级电容器的制造中 . 钼酸镍快速存储和释放能量的能力使其适用于需要快速能量放电和充电循环的应用。
安全和危害
未来方向
Research on MoNiO4 is ongoing, and its potential applications are being explored. For instance, it has been found that nickel oxide added to molybdenum trioxide showed an improved response to pollutant gases . This opens up new possibilities for the use of MoNiO4 in environmental monitoring and pollution control.
属性
IUPAC Name |
dioxido(dioxo)molybdenum;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.Ni.4O/q;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPVCCRZRNXTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoNiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Green odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdenum nickel oxide (MoNiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
14177-55-0 | |
| Record name | Molybdenum nickel oxide (MoNiO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum nickel oxide (MoNiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum nickel tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of nickel molybdate?
A1: The molecular formula of nickel molybdate is NiMoO4, and its molecular weight is 251.64 g/mol.
Q2: What are the different polymorphs of nickel molybdate?
A2: Nickel molybdate primarily exists in two phases: the low-temperature α-phase and the high-temperature β-phase. The α-phase is thermodynamically stable at room temperature and transforms into the metastable β-phase at elevated temperatures. []
Q3: How can Raman spectroscopy be used to characterize nickel molybdate?
A3: Raman spectroscopy helps identify different phases of nickel molybdate and its hydrates. For instance, intensive bands around 947, 870, 828, and 354 cm-1 correspond to vibrational modes of MoO4 tetrahedrons in NiMoO4 hydrates. In contrast, bands at 960, 912, and 706 cm-1 in α-NiMoO4 represent stretching and bending modes in MoO6 octahedra. []
Q4: Does the preparation method influence the properties of nickel molybdate?
A4: Yes, the synthesis method significantly impacts the physicochemical properties of nickel molybdate, including its phase, morphology, particle size, and electrochemical performance. Various methods, such as hydrothermal synthesis, microwave synthesis, ultrasonic dispersion, sol-gel method, and chemical precipitation, can be employed to tune these properties. [, , ]
Q5: What are the main catalytic applications of nickel molybdate?
A5: Nickel molybdate is widely investigated as a catalyst for various reactions, including oxidative dehydrogenation of hydrocarbons, hydrodesulfurization, denitrogenation, and the water-gas shift reaction. [, , , , , ]
Q6: How does the phase of nickel molybdate influence its catalytic activity?
A6: The high-temperature β-phase of nickel molybdate often exhibits superior catalytic activity and selectivity compared to the α-phase for reactions like oxidative dehydrogenation of n-octane. [, ]
Q7: How does the addition of a support material affect the catalytic performance of nickel molybdate?
A7: Supporting nickel molybdate on materials like carbon nanotubes, alumina, or silica can enhance its catalytic performance by increasing surface area, improving dispersion of active sites, and modifying its electronic properties. For example, carbon nanotube supported nickel molybdate showed enhanced selectivity towards C8 olefins in n-octane oxidative dehydrogenation. [, , , ]
Q8: What is the role of nickel in nickel molybdate catalysts for hydrodesulfurization?
A8: In hydrodesulfurization, nickel acts as a promoter in nickel molybdate catalysts. It enhances the reducibility of molybdenum, leading to the formation of more active Ni-Mo-S phases responsible for sulfur removal from hydrocarbon feedstocks. [, , ]
Q9: How does nickel molybdate activate oxygen for oxidative reactions?
A9: Nickel molybdate activates oxygen through a Mars-van Krevelen mechanism. This involves the reduction of the catalyst by the hydrocarbon feedstock, followed by re-oxidation by gas-phase oxygen. This redox cycle generates active oxygen species on the catalyst surface that participate in the oxidative dehydrogenation or other oxidation reactions. [, ]
Q10: How can doping modify the catalytic properties of nickel molybdate?
A10: Doping nickel molybdate with elements like manganese can enhance its catalytic activity by modulating its electronic structure, increasing oxygen vacancy content, and improving oxygen activation capacity. For example, Mn-doped nickel molybdate exhibited significantly enhanced oxidative desulfurization performance compared to pristine nickel molybdate. []
Q11: What are the potential applications of nickel molybdate in electrochemical energy storage?
A11: Nickel molybdate, particularly its hydrate form, demonstrates promising electrochemical properties for applications in supercapacitors and hybrid supercapacitors due to its high theoretical capacitance, good electrical conductivity, and redox activity. [, , , , ]
Q12: How does the morphology of nickel molybdate affect its electrochemical performance?
A12: Nanostructured nickel molybdate with high surface area morphologies, such as nanorods, nanosheets, and yolk-shell structures, exhibit enhanced electrochemical performance compared to their bulk counterparts. These morphologies provide more electrochemically active sites, facilitate electrolyte ion diffusion, and accommodate volume changes during charge-discharge cycles. [, , , ]
Q13: What is the role of carbon materials in nickel molybdate-based supercapacitor electrodes?
A13: Combining nickel molybdate with carbon materials like activated carbon or carbon nanotubes can significantly improve the electrical conductivity, rate capability, and cycling stability of supercapacitor electrodes. The carbon materials provide a conductive network for efficient charge transport and enhance the overall electrochemical performance. [, , ]
Q14: How can computational chemistry be applied to study nickel molybdate?
A14: Computational methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, adsorption properties, and reaction mechanisms on nickel molybdate surfaces. These simulations help understand the catalytic activity, selectivity, and stability of nickel molybdate catalysts. [, ]
Q15: Can computational studies predict the impact of doping on nickel molybdate's properties?
A15: Yes, DFT calculations can be employed to model the effects of doping on the electronic structure and catalytic properties of nickel molybdate. These studies can predict the changes in band gap, adsorption energies, and reaction pathways upon doping, guiding the experimental design of improved catalysts. []
Q16: How does nickel molybdate interact with different support materials at high temperatures?
A17: The interaction between nickel molybdate and support materials like alumina or silica can lead to the formation of new phases at high temperatures. For instance, β-NiMoO4 was observed only in the presence of Al2O3 support. These interactions can significantly influence the catalytic activity and stability of the material. []
Q17: Can nickel molybdate be used for environmental remediation?
A19: Yes, nickel molybdate has shown potential for removing pollutants from wastewater. For example, α-NiMoO4 nanoparticles have demonstrated excellent adsorption capacity for methylene blue dye, indicating its potential use in dye removal from industrial effluents. []
Q18: Are there any environmental concerns associated with the use and disposal of nickel molybdate?
A20: As with many metal-containing materials, the disposal of spent nickel molybdate catalysts requires careful consideration to prevent potential environmental contamination. Leaching of nickel or molybdenum ions from discarded catalysts could pose risks to aquatic ecosystems. Implementing proper recycling and waste management strategies for nickel molybdate is crucial to mitigate its environmental impact. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















